molecular formula C20H42Hg B14537699 Didecylmercury CAS No. 62439-69-4

Didecylmercury

Cat. No.: B14537699
CAS No.: 62439-69-4
M. Wt: 483.1 g/mol
InChI Key: CDRKGTFYIQTEJZ-UHFFFAOYSA-N
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Description

Didecylmercury (C20H42Hg) is a dialkylmercury compound featuring two decyl (C10H21) groups bonded to a central mercury atom. Dialkylmercury species are known for their high toxicity, volatility, and capacity to form stable covalent Hg–C bonds .

Properties

CAS No.

62439-69-4

Molecular Formula

C20H42Hg

Molecular Weight

483.1 g/mol

IUPAC Name

didecylmercury

InChI

InChI=1S/2C10H21.Hg/c2*1-3-5-7-9-10-8-6-4-2;/h2*1,3-10H2,2H3;

InChI Key

CDRKGTFYIQTEJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Hg]CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecylmercury can be synthesized through the reaction of decylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ 2 \text{C}{10}\text{H}{21}\text{MgBr} + \text{HgCl}2 \rightarrow (\text{C}{10}\text{H}_{21})_2\text{Hg} + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

Didecylmercury undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercury(II) compounds.

    Reduction: It can be reduced to elemental mercury under certain conditions.

    Substitution: The decyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

    Oxidation: Mercury(II) oxide or other mercury(II) salts.

    Reduction: Elemental mercury.

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

Didecylmercury has limited applications due to its toxicity. it is used in scientific research to study the behavior of organomercury compounds and their interactions with biological systems. It serves as a model compound to understand the environmental and health impacts of mercury-containing substances.

Mechanism of Action

The mechanism of action of didecylmercury involves its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to toxic effects. The compound can also interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxicity.

Comparison with Similar Compounds

Table 1: Key Properties of Didecylmercury and Analogous Organomercury Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Volatility Key Applications/Toxicity Notes
This compound C20H42Hg 459.18 Two decyl (C10H21) groups Low Research applications (inferred); high lipophilicity
Dimethylmercury C2H6Hg 230.66 Two methyl groups Very high Neurotoxic; used in research
Diethylmercury C4H10Hg 258.71 Two ethyl groups High Laboratory reagent; extreme toxicity
Dibutylmercury C8H18Hg 314.82 Two butyl groups Moderate Specialized synthesis; lower volatility than dimethyl
Phenylmercury acetate C8H8HgO2 336.73 Phenyl + acetate group Low Antiseptic/historical fungicide; less volatile
Chloro(2,2-diphenylethenyl)mercury C14H11ClHg 407.28 Chloro + diphenylethenyl Low Synthetic intermediate; unique reactivity

Key Comparative Findings

Volatility and Reactivity

  • Volatility : this compound’s long alkyl chains reduce volatility compared to dimethylmercury (vapor pressure: 50–82 mm Hg at 20°C) . This trend aligns with dibutylmercury, which exhibits moderate volatility due to increased molecular weight .
  • Reactivity : Shorter-chain analogs (e.g., dimethylmercury) undergo rapid Hg–C bond cleavage, releasing toxic Hg<sup>2+</sup> ions. This compound’s larger structure may slow hydrolysis, prolonging environmental stability .

Toxicity Profiles

  • All dialkylmercury compounds exhibit extreme neurotoxicity, but absorption routes differ. Dimethylmercury penetrates skin and latex gloves , whereas this compound’s lipophilicity may enhance dermal absorption despite lower volatility .
  • Phenylmercury acetate demonstrates lower acute toxicity due to slower metabolic release of Hg<sup>2+</sup> but poses chronic risks .

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